N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Key structural elements include:
- Pyrazolo[3,4-d]pyrimidin-4-yl: The nitrogen-rich core enables hydrogen bonding with biological targets.
- Thioacetamide linkage (-S-CH₂-CONH-): Enhances metabolic stability compared to oxygen-based ethers .
- Substituents: A 5-chloro-2-methoxyphenyl group at the acetamide nitrogen, contributing to lipophilicity and steric bulk.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N5O2S/c1-29-17-7-4-13(22)8-16(17)26-18(28)10-30-20-15-9-25-27(19(15)23-11-24-20)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNTFQYIDDMEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are known to contribute to its biological activity. The presence of sulfur in the thioacetamide linkage may also play a role in its pharmacological properties.
Research indicates that compounds with similar structures often exert their effects through the following mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, impacting pathways involved in cell proliferation and survival.
- Anti-inflammatory Activity : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha, thereby reducing inflammation.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of their therapeutic potential.
Efficacy in Cell Lines
A variety of studies have evaluated the compound's efficacy against different cancer cell lines. Below is a summary table of findings from selected studies:
Case Studies
- Anti-Cancer Activity : In a study examining various pyrazole derivatives, the compound demonstrated significant cytotoxicity against HeLa cells with an IC50 value indicating effective growth inhibition. The mechanism involved apoptosis via modulation of Bcl-2 family proteins .
- Anti-Inflammatory Effects : Another investigation focused on the compound's ability to inhibit TNF-alpha release in LPS-stimulated peripheral blood mononuclear cells (PBMCs). The results showed a remarkable inhibition rate, suggesting potential use in treating inflammatory conditions .
- Selectivity Towards Cancer Cells : Comparative studies indicated that while the compound was effective against cancerous cells, it exhibited minimal toxicity towards normal fibroblasts, highlighting its selective action and potential for therapeutic use without significant side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Key Insights :
- The thioacetamide linker in the target compound likely improves resistance to enzymatic hydrolysis compared to ketone or ester analogs .
Pyrimidine and Triazole Derivatives
Key Insights :
- Pyrimidine-based analogs (e.g., ) lack the fused pyrazole ring, reducing conformational rigidity and possibly target affinity .
Thiophene and Oxadiazole Hybrids
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
